

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Cat. No.: B016450

[Get Quote](#)

An In-depth Technical Guide to **2,4-Diamino-6-hydroxy-5-nitrosopyrimidine**: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's nuanced structural characteristics, validated synthesis protocols, and its significant role as a scaffold and precursor in modern therapeutics. We move beyond simple data presentation to explain the underlying chemical principles and strategic considerations that guide its application in the laboratory and in the development of novel pharmaceuticals.

Introduction: A Versatile Pyrimidine Building Block

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine, often abbreviated as DAHNP, is a substituted pyrimidine that holds a critical position in synthetic organic and medicinal chemistry. While possessing intrinsic biological activities, its primary value lies in its function as a key intermediate for the synthesis of purine derivatives, most notably the nucleobase guanine. This role makes it an indispensable precursor in the industrial production of major antiviral drugs such as Acyclovir and Ganciclovir, which are cornerstones in the treatment of herpes virus infections.^{[1][2]} Furthermore, the unique arrangement of its functional groups—amino, hydroxyl, and nitroso moieties—on a pyrimidine core provides a versatile platform for developing new chemical entities with potential therapeutic applications, including antibacterial

and antifungal agents.[3][4] This guide will elucidate the molecular architecture, spectroscopic signature, and chemical reactivity that underpin the compound's utility.

Molecular Structure and Physicochemical Properties

The defining characteristic of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine** is its potential for tautomerism, a phenomenon where a molecule exists in multiple, readily interconvertible structural isomers. The primary tautomeric equilibrium exists between the hydroxyl-pyrimidine and the pyrimidinone forms.

Tautomerism and Structural Elucidation

While often drawn in the 6-hydroxy form for simplicity, extensive crystallographic and spectroscopic evidence confirms that the molecule predominantly exists in the 2,4-diamino-5-nitroso-1H-pyrimidin-6-one tautomeric form in the solid state.[3] This preference is driven by the enhanced thermodynamic stability of the amide-like functionality within the pyrimidinone ring compared to the enol-like hydroxyl form. The IUPAC name, 2,4-diamino-5-nitroso-1H-pyrimidin-6-one, reflects this predominant structure.[3]

Below is a graphical representation of the key tautomeric forms.

Caption: Tautomeric equilibrium of the title compound.

Note: The DOT script above is a placeholder for a chemical structure image. A proper chemical drawing tool would be used to generate the images for a real-world document.

Physicochemical Data Summary

The compound's physical properties are critical for its handling, purification, and use in subsequent reactions. Its high melting point is indicative of strong intermolecular hydrogen bonding in the crystal lattice.

Property	Value	Reference(s)
IUPAC Name	2,4-diamino-5-nitroso-1H-pyrimidin-6-one	[3]
CAS Number	2387-48-6 (predominant), 62128-61-4	[3][5]
Molecular Formula	C ₄ H ₅ N ₅ O ₂	[3]
Molecular Weight	155.11 g/mol	[3][5]
Appearance	Pale red to light red solid	[3]
Melting Point	>360 °C	[3][5]
Solubility	Very slightly soluble in water and DMSO	[5]

Spectroscopic Characterization: The Molecular Fingerprint

Structural confirmation of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous "fingerprint" of the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry provides crucial confirmation of the molecular weight. The mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.^[3] The fragmentation pattern provides further structural insights, often involving the loss of the nitroso group (NO) or other small fragments.

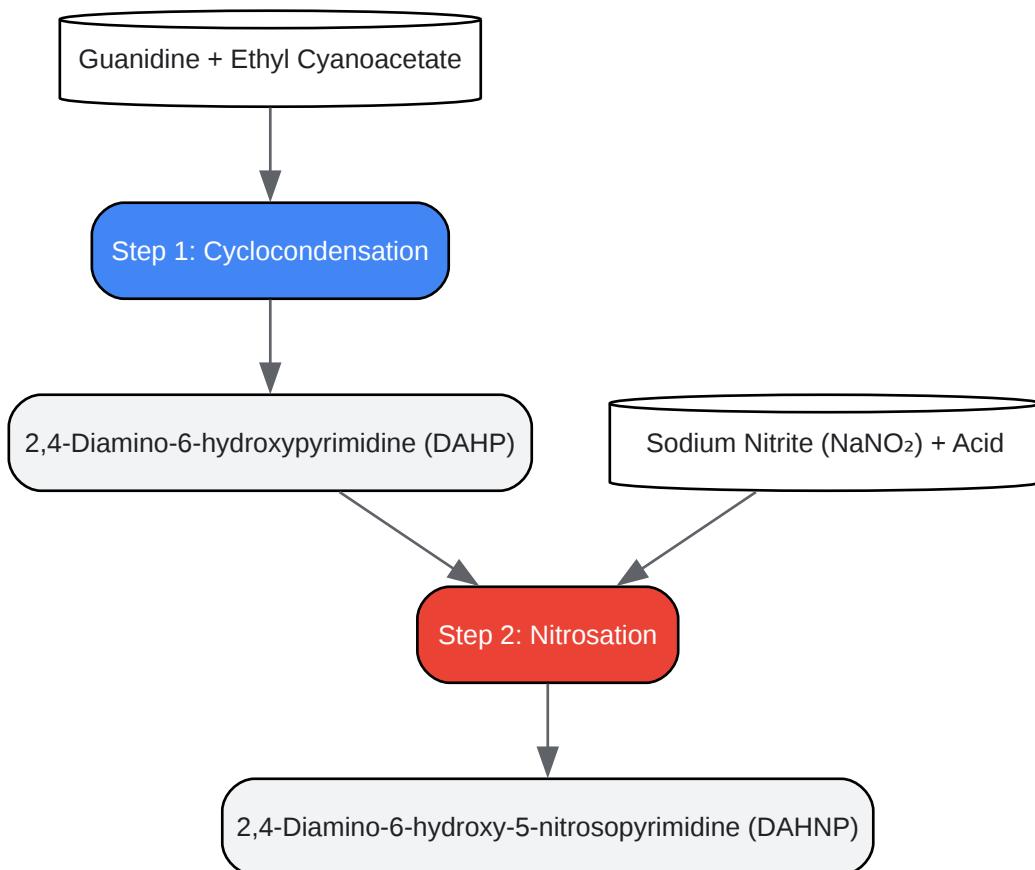
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework and the chemical environment of the nuclei.

- ¹H-NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the amine protons. Due to the asymmetry of the molecule and potential hydrogen bonding, the

two amino groups at the C2 and C4 positions may appear as broad singlets. The N-H proton on the pyrimidine ring will also be present.

- ^{13}C -NMR (DMSO-d₆, 100 MHz): The carbon spectrum reveals four distinct carbon environments. Key expected chemical shifts (δ) are approximately: δ 161 (C=O), δ 155 (C-NO), δ 153 (C-NH₂), and δ 95 (C-NH₂).^[6] The downfield shift of the carbonyl carbon is characteristic of the pyrimidinone tautomer.


Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorption bands corresponding to the vibrations of its bonds. Key expected peaks include:

- 3400-3100 cm⁻¹: N-H stretching vibrations from the primary amino groups.
- ~1700 cm⁻¹: A strong C=O stretching band, confirming the pyrimidinone structure.^[1]
- 1650-1600 cm⁻¹: N-H bending and C=C/C=N ring stretching vibrations.
- ~1500 cm⁻¹: N=O stretching of the nitroso group.

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of DAHNP is a well-established, high-yield process that proceeds in two main stages: the construction of the pyrimidine ring followed by regioselective nitrosation. This pathway is both efficient and scalable, making it suitable for industrial production.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis workflow for DAHNP.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor)

This protocol is adapted from the robust and well-vetted procedure published in *Organic Syntheses*.^[7] The underlying principle is a cyclocondensation reaction between a guanidine source and an activated dicarbonyl equivalent, ethyl cyanoacetate.

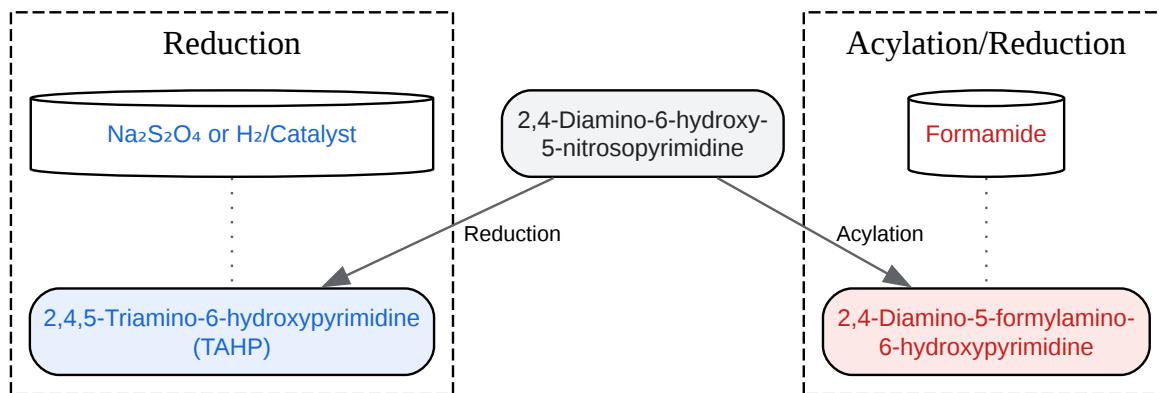
Expertise & Causality: Sodium ethoxide is used as a strong base to deprotonate both guanidine and ethyl cyanoacetate, generating the nucleophilic species required for the cyclization to occur. The reaction is driven to completion by heating under reflux. Acidification with acetic acid is a critical step to neutralize the reaction mixture and precipitate the product, which is sparingly soluble in the cooled aqueous acidic medium.

Protocol:

- Prepare Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1 g-atom) of sodium metal in 250 mL of anhydrous ethanol.
- Form Enolate: Once all the sodium has reacted and the solution has cooled, add 113 g (1 mole) of ethyl cyanoacetate.
- Prepare Guanidine Free Base: In a separate flask, prepare another sodium ethoxide solution (23 g Na in 250 mL ethanol). To this, add 97 g (1.02 moles) of guanidine hydrochloride. The guanidine free base is generated in situ, precipitating sodium chloride.
- Reaction: Filter the sodium chloride and add the clear guanidine solution to the ethyl sodiocyanacetate solution. Heat the combined mixture under reflux for 2 hours.
- Work-up and Isolation: Evaporate the ethanol to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
- Purification: Cool the solution in an ice bath. The product, 2,4-diamino-6-hydroxypyrimidine, will crystallize as yellow needles. Collect the solid by vacuum filtration, wash with cold water, and dry. The typical yield is 80-82%.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Nitrosation to DAHNP

This step introduces the nitroso group at the C5 position of the pyrimidine ring. This position is highly activated towards electrophilic substitution due to the electron-donating effects of the two amino groups and the hydroxyl/oxo group.


Expertise & Causality: The electrophile in this reaction is the nitrosonium ion (NO^+), generated in situ from sodium nitrite under acidic conditions (acetic or formic acid).[\[1\]](#)[\[9\]](#) The reaction is typically performed in an aqueous slurry. Careful, dropwise addition of the acid is necessary to control the rate of reaction and the temperature, preventing side reactions and decomposition of the product. The final product precipitates from the solution as a characteristically colored solid.

Protocol:

- Prepare Slurry: In a 3-L beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.
- Add Nitrite: Add a solution of 34 g of sodium nitrite dissolved in 100 mL of distilled water to the pyrimidine suspension.
- Initiate Nitrosation: While stirring vigorously with a magnetic stirrer, add 40 mL of glacial acetic acid dropwise. The solution will change color to red as the nitrosation proceeds and the product begins to precipitate.[\[1\]](#)
- Complete Reaction: Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
- Isolation and Purification: Collect the red precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts, followed by a wash with ethanol. Dry the product under vacuum. The yield is typically high (around 80%).
[\[1\]](#)

Chemical Reactivity and Derivatization Pathways

The rich functionality of DAHNP makes it a versatile substrate for further chemical transformations, primarily centered around the nitroso group.

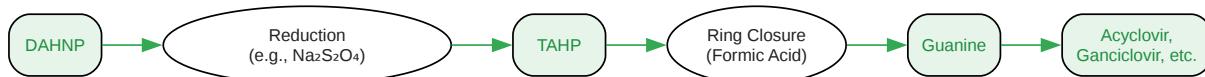
[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of DAHNP.

Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

The most significant reaction of DAHNP is the reduction of its nitroso group to a primary amine, yielding 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This transformation is the gateway to the synthesis of guanine and other purine systems. The reduction can be achieved using various reagents, with common choices being sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) or catalytic hydrogenation (e.g., H_2 over a palladium catalyst).^{[1][10]}

Acylation Reactions


DAHNP can undergo acylation when treated with reagents like formamide, leading to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.^{[2][3]} This reaction serves as an alternative pathway for introducing the final carbon atom required to form the imidazole ring of the purine system.

Applications in Drug Discovery and Development

The utility of DAHNP in the pharmaceutical industry is multifaceted, ranging from its role as a bulk starting material for established drugs to a scaffold for novel therapeutic agents.

Cornerstone of Antiviral Drug Synthesis

The primary industrial application of DAHNP is as a key intermediate in the synthesis of guanine. Guanine is then further elaborated to produce a class of highly successful antiviral drugs.

[Click to download full resolution via product page](#)

Caption: Simplified pathway from DAHNP to antiviral drugs.

This synthetic route, starting from simple precursors like guanidine and proceeding through DAHNP and TAHP, represents a robust and economically viable method for the large-scale production of these life-saving medications.^{[1][9]}

Intrinsic and Derivative-Based Biological Activity

Beyond its role as a precursor, DAHNP and its derivatives have been investigated for their own therapeutic potential.

- **Antibacterial Activity:** Research has identified DAHNP as a potential antibiotic agent against *Clostridioides difficile*, a bacterium responsible for severe gastrointestinal infections.^{[3][11]} This suggests it may interact with unique bacterial enzymes or metabolic pathways.
- **Medicinal Chemistry Scaffold:** The DAHNP framework has been used as a starting point for the synthesis of compound libraries. By modifying the substituent groups, medicinal chemists have developed derivatives with a range of biological activities, including:
 - **Antifungal Agents:** N⁴-substituted 2,4-diamino-6-methoxy-5-nitrosopyrimidines have shown potent activity against pathogenic fungi like *Candida albicans* and *Cryptococcus neoformans*.^[4]
 - **Anticancer Agents:** Certain pyrimidine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often dysregulated in cancer cells.^[4]

Conclusion

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a molecule of significant scientific and commercial importance. Its structure, dominated by the stable pyrimidinone tautomer, is rich in chemical functionality that enables its efficient synthesis and versatile reactivity. Validated, high-yield protocols for its production have cemented its role as a critical building block for the pharmaceutical industry, particularly in the synthesis of essential antiviral medications. Ongoing research continues to uncover the potential of the DAHNP scaffold itself, with derivatives showing promise as novel antibacterial and antifungal agents. This guide has provided a detailed, mechanism-driven overview intended to empower researchers and developers to fully leverage the potential of this remarkable heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tsijournals.com [tsijournals.com]
- 2. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 3. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]
- 4. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 10. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 11. 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 2387-48-6 [chemicalbook.com]
- To cite this document: BenchChem. [2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016450#2-4-diamino-6-hydroxy-5-nitrosopyrimidine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com